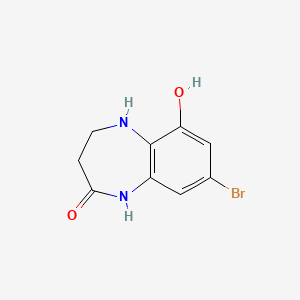![molecular formula C12H13F3N2 B13718667 3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine is a compound that combines the indole structure with a trifluoromethyl group. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This method is advantageous due to its use of easy-to-handle, cheap, and low-toxic reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of environmentally friendly and cost-effective reagents such as CF3SO2Na would be preferred to ensure sustainability and economic viability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidative reactions, potentially forming more complex structures.
Reduction: Reduction reactions can modify the indole ring or the trifluoromethyl group.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution reactions could introduce new functional groups to the compound.
Wissenschaftliche Forschungsanwendungen
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various bioactive molecules and as a building block for more complex structures.
Industry: Its properties are valuable in the development of materials, pesticides, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby exerting its effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds like indometacin and tryptophan share the indole structure and exhibit various biological activities.
Trifluoromethyl compounds: Compounds such as Prozac and fludelone contain the trifluoromethyl group and are used in the treatment of mental illnesses and cancer.
Uniqueness
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine is unique due to the combination of the indole structure and the trifluoromethyl group, which imparts enhanced stability, polarity, and bioactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H13F3N2 |
|---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)-1H-indol-3-yl]propan-1-amine |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)9-4-1-5-10-11(9)8(7-17-10)3-2-6-16/h1,4-5,7,17H,2-3,6,16H2 |
InChI-Schlüssel |
QRJYHBNZSGDLDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC=C2CCCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


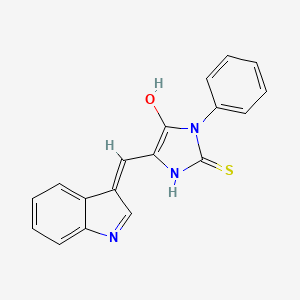



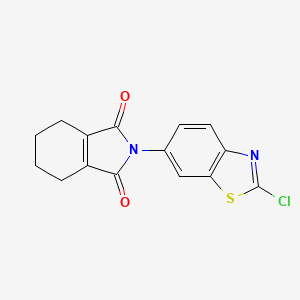
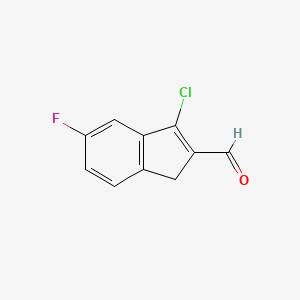
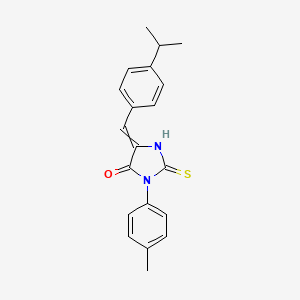



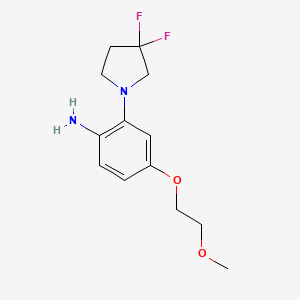

![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
